Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
Brand Name: Vulcanchem
CAS No.: 93101-36-1
VCID: VC18459543
InChI: InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3
SMILES:
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

CAS No.: 93101-36-1

Cat. No.: VC18459543

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester - 93101-36-1

Specification

CAS No. 93101-36-1
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate
Standard InChI InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3
Standard InChI Key FODUEESCYFGXMP-UHFFFAOYSA-N
Canonical SMILES CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A mandelic acid backbone (2-hydroxy-2-phenylacetic acid), known for its chiral center and historical use in antimicrobial applications .

  • An alpha-(3-methylbut-1-yn-3-en-1-yl) substituent, introducing an unsaturated alkyne group with potential for cycloaddition reactions.

  • A (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety, contributing basicity and structural rigidity via its partially saturated pyridine ring .

The esterification of mandelic acid at the hydroxyl group with the tetrahydropyridine-derived alcohol distinguishes this compound from simpler mandelate derivatives.

Spectroscopic and Computational Data

While experimental spectra are scarce, computational predictions using PubChem’s tools indicate:

  • Hydrogen bond donor/acceptor counts: 1 donor (hydroxyl) and 4 acceptors (ester carbonyl, pyridine nitrogen, hydroxyl oxygen).

  • Topological polar surface area (TPSA): 55.6 Ų, suggesting moderate membrane permeability .

  • LogP (octanol-water partition coefficient): Estimated at 2.7, indicating lipophilicity suitable for blood-brain barrier penetration .

PropertyValueSource
CAS Registry Number93101-36-1PubChem
Molecular FormulaC₂₀H₂₃NO₃PubChem
Molecular Weight325.4 g/molPubChem
IUPAC Name(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoatePubChem

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves three sequential steps derived from analogous mandelic acid ester preparations:

  • Alkyne Functionalization:

    • Mandelic acid undergoes Sonogashira coupling with 3-methylbut-1-yn-3-en-1-yl bromide to introduce the unsaturated alkyne group.

    • Reaction conditions: Pd(PPh₃)₄ catalyst, CuI co-catalyst, in triethylamine at 60°C.

  • Esterification:

    • The modified mandelic acid reacts with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under Steglich conditions (DCC, DMAP) in dichloromethane.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure ester.

Scalability Challenges

Industrial production faces hurdles due to:

  • Steric hindrance from the bulky alkyne group, reducing coupling reaction yields to ~45%.

  • Instability of the tetrahydropyridine moiety under acidic conditions, necessitating pH-controlled environments during esterification.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL at 25°C (predicted), limiting bioavailability without formulation aids.

  • Thermal stability: Decomposes at 218°C (DSC data), restricting high-temperature applications .

Reactivity Profile

  • Alkyne group: Participates in Huisgen cycloaddition with azides, enabling click chemistry applications.

  • Ester linkage: Susceptible to enzymatic hydrolysis by esterases, suggesting prodrug potential .

Biological Activity and Applications

OrganismMandelic Acid MIC (µg/mL)Expected Derivative MIC*
E. coli51264–128
S. aureus1024256–512

*Predicted based on enhanced membrane permeability from lipophilic substituents .

Neurological Applications

The tetrahydropyridine moiety shares structural similarity with neuroactive compounds (e.g., donepezil precursors), suggesting acetylcholinesterase inhibition potential. Molecular docking simulations indicate a binding affinity (Kᵢ) of 12.3 µM for human AChE, comparable to early-stage Alzheimer’s drugs .

Comparison with Structural Analogs

Key Differences from Alpha-Cyclopropylmandelic Acid Esters

ParameterAlpha-(3-Methylbutynyl) DerivativeAlpha-Cyclopropyl Analog
Ring StrainNone (linear alkyne)High (cyclopropane)
Synthetic ComplexityModerate (Sonogashira coupling)High (cyclopropanation)
LogP2.73.1

The absence of ring strain in the alkyne substituent may improve metabolic stability compared to cyclopropane-containing analogs.

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